N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CRAC channel inhibition c-Met kinase inhibition Structural differentiation

N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2097934-14-8) is a synthetic small molecule belonging to the 1,2,3-thiadiazole carboxamide class, a scaffold extensively studied for kinase inhibition and antiproliferative applications. Its structure features a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked to a 4-carbamoylthiophen-3-yl moiety.

Molecular Formula C9H8N4O2S2
Molecular Weight 268.31
CAS No. 2097934-14-8
Cat. No. B2773483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS2097934-14-8
Molecular FormulaC9H8N4O2S2
Molecular Weight268.31
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=CSC=C2C(=O)N
InChIInChI=1S/C9H8N4O2S2/c1-4-7(17-13-12-4)9(15)11-6-3-16-2-5(6)8(10)14/h2-3H,1H3,(H2,10,14)(H,11,15)
InChIKeyIEZKTTGBHFTJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Baseline: N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2097934-14-8) Procurement Profile


N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2097934-14-8) is a synthetic small molecule belonging to the 1,2,3-thiadiazole carboxamide class, a scaffold extensively studied for kinase inhibition and antiproliferative applications [1]. Its structure features a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked to a 4-carbamoylthiophen-3-yl moiety [2]. The compound is primarily investigated as a potential c-Met kinase inhibitor for cancer treatment [1].

Why N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Cannot Be Interchanged with Common Thiadiazole Analogs


The 4-carbamoylthiophen-3-yl substitution on the thiadiazole core creates a unique hydrogen-bonding and steric environment that is absent in common analogs such as the pyrazole-based CRAC inhibitor BTP2 (N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) [1] or the triazole-based analog N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide . SAR studies on the thiadiazole carboxamide scaffold demonstrate that modifications to the N-aryl substituent profoundly alter c-Met kinase inhibitory potency and selectivity [1]. Consequently, substituting this compound with a structurally related thiadiazole would introduce unpredictable changes in target engagement, cellular potency, and off-target profiles.

Quantitative Differentiation Evidence for N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Against Closest Analogs


Structural Differentiation from the CRAC Channel Inhibitor BTP2: Replacement of the Bis(trifluoromethyl)pyrazole Motif with a 4-Carbamoylthiophene

BTP2 (N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a known CRAC channel inhibitor with an IC50 of 100 nM for SOCE inhibition . The target compound replaces the electron-withdrawing and lipophilic bis(trifluoromethyl)pyrazole-phenyl moiety of BTP2 with a 4-carbamoylthiophen-3-yl group, which introduces a hydrogen-bond donor/acceptor motif absent in BTP2 [1]. This structural alteration redirects the compound toward c-Met kinase inhibition rather than ion channel modulation.

CRAC channel inhibition c-Met kinase inhibition Structural differentiation

Heterocyclic Core Comparison: 1,2,3-Thiadiazole vs. 1,2,3-Triazole in Analog Bearing Identical 4-Carbamoylthiophen-3-yl Substituent

The direct analog N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2097868-88-5) differs solely in the central heterocycle: 1,2,3-triazole vs. 1,2,3-thiadiazole . The triazole analog demonstrated antiproliferative activity against HepG2, HCT-116, and MCF-7 cell lines with IC50 values in the 12-15 µM range . In the thiadiazole carboxamide c-Met inhibitor series, the 1,2,3-thiadiazole core enables ATP-competitive binding to the kinase hinge region, a binding mode not achievable by the 1,2,3-triazole core due to altered hydrogen-bonding geometry [1].

Bioisostere comparison Kinase inhibition Antiproliferative activity

c-Met Kinase Inhibitory Potential of the Thiadiazole Carboxamide Scaffold: Class-Level Benchmarking Against Leading c-Met Inhibitors

Optimization of the thiadiazole carboxamide scaffold yielded compound 51am, a potent c-Met inhibitor with demonstrated efficacy in both biochemical and cellular assays, including activity against c-Met mutants and inhibition of c-Met phosphorylation in MKN-45 cells [1]. While specific IC50 values for the target compound remain unconfirmed, the scaffold class demonstrates that systematic N-aryl modification (such as the 4-carbamoylthiophen-3-yl substitution) can achieve sub-micromolar c-Met inhibition [1]. In comparison, the standard type II c-Met inhibitor cabozantinib (XL184) exhibits a c-Met IC50 of 1.3 nM [2], representing the benchmark for clinical-stage inhibitors.

c-Met kinase inhibition Biochemical assay Cellular potency

Optimal Research and Procurement Application Scenarios for N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide


Lead Optimization in c-Met Kinase Drug Discovery Programs

The compound serves as a starting point for structure-activity relationship (SAR) studies targeting c-Met kinase. The 4-carbamoylthiophen-3-yl group provides hydrogen-bonding handles for modulating kinase selectivity, particularly against c-Met mutants, as demonstrated by the nanomolar potency of optimized thiadiazole carboxamide analog 51am [1].

Selectivity Profiling Against VEGFR-2 in Dual c-Met/VEGFR-2 Inhibitor Development

Docking studies of the thiadiazole carboxamide series have mapped binding modes to both c-Met and VEGFR-2, providing a rational basis for designing selective inhibitors. The target compound's unique N-aryl group can be exploited to enhance selectivity for c-Met over VEGFR-2 compared to clinical multi-kinase inhibitors like cabozantinib [1].

Negative Control for BTP2 (YM-58483) CRAC Channel Inhibition Studies

Given BTP2's established role as a CRAC channel inhibitor (SOCE IC50 = 100 nM) , the target compound—which replaces the crucial bis(trifluoromethyl)pyrazole moiety with a 4-carbamoylthiophene—can serve as a structurally matched negative control in ion channel assays. This facilitates identification of c-Met-mediated vs. calcium-mediated effects in cellular pharmacology experiments.

Bioisostere Evaluation of 1,2,3-Thiadiazole vs. 1,2,3-Triazole in Kinase Inhibition

By comparing this compound directly with its 1,2,3-triazole analog N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (HepG2 IC50 = 12.22 µM) , researchers can quantify the impact of heterocycle bioisosteric replacement on kinase binding affinity. This side-by-side evaluation supports fragment-based drug design strategies for kinases.

Quote Request

Request a Quote for N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.